molecular formula C8H15N3 B8066098 (2-Azidoethyl)cyclohexane

(2-Azidoethyl)cyclohexane

Cat. No.: B8066098
M. Wt: 153.22 g/mol
InChI Key: HOYPAPJJKOWVQA-UHFFFAOYSA-N
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Description

(2-Azidoethyl)cyclohexane is an organic compound with the molecular formula C8H15N3 It consists of a cyclohexane ring substituted with an azidoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azidoethyl)cyclohexane typically involves the reaction of cyclohexylmethyl bromide with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds via a nucleophilic substitution mechanism, where the azide ion displaces the bromide ion to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Azidoethyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products Formed

    Substitution: Various substituted cyclohexane derivatives.

    Reduction: Cyclohexylmethylamine.

    Cycloaddition: Triazole derivatives.

Mechanism of Action

The mechanism of action of (2-Azidoethyl)cyclohexane primarily involves its azide group, which can act as a nucleophile in substitution reactions or participate in cycloaddition reactions. The azide group can also be reduced to an amine, which can then interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug development or material science .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethylamine: Similar structure but with an amine group instead of an azide group.

    Cyclohexylmethyl bromide: Precursor in the synthesis of (2-Azidoethyl)cyclohexane.

    Cyclohexylmethyl chloride: Another halide derivative used in similar synthetic applications.

Uniqueness

This compound is unique due to its azide group, which imparts distinct reactivity compared to other cyclohexane derivatives. The azide group allows for versatile chemical transformations, including click chemistry and reduction to amines, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-azidoethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c9-11-10-7-6-8-4-2-1-3-5-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYPAPJJKOWVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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